(S)-2-(4-fluorophenyl)pyrrolidine hydrochloride
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Overview
Description
(S)-2-(4-fluorophenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a fluorophenyl group attached to the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (S)-2-(4-fluorophenyl)pyrrolidine hydrochloride typically involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent to form the intermediate (S)-2-(4-fluorophenyl)pyrrolidine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt. Industrial production methods may involve optimized reaction conditions and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
(S)-2-(4-fluorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(S)-2-(4-fluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(4-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(S)-2-(4-fluorophenyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
®-3-(4-fluorophenyl)pyrrolidine hydrochloride: This compound has a different stereochemistry, which can lead to different biological activities and properties.
3-(4-fluorophenyl)pyrrolidine: This compound lacks the hydrochloride salt form, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride salt, which can influence its chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-(4-fluorophenyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZFKQCJNIDQPL-PPHPATTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=C(C=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735005 |
Source
|
Record name | (2S)-2-(4-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073556-40-7 |
Source
|
Record name | (2S)-2-(4-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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